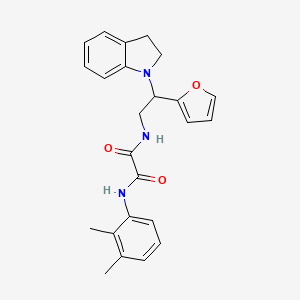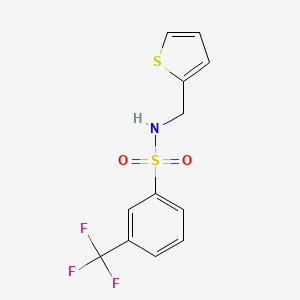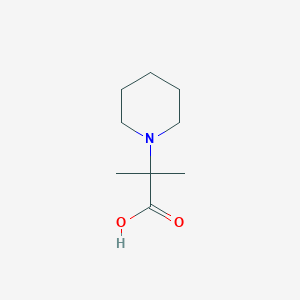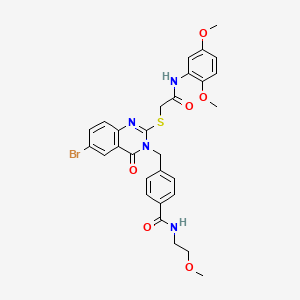
(E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H21ClN4O3 and its molecular weight is 400.86. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study described the synthesis of various 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives showing antimicrobial activity, suggesting the potential of quinazolinone compounds in developing new antimicrobial agents (El-zohry & Abd-Alla, 2007). Similarly, new quinazolines were synthesized and exhibited antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antioxidant and Anticholinesterase Activity
Another study reported on coumarylthiazole derivatives containing aryl urea/thiourea groups, synthesized for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, showcasing their potential in treating diseases like Alzheimer's. These compounds also demonstrated significant antioxidant activity, suggesting their usefulness in combating oxidative stress-related conditions (Kurt et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-chloroaniline with ethyl acetoacetate to form 4-chloro-α-ethylacetoacetanilide, which is then reacted with ethyl chloroformate to form 4-chloro-α-ethylacetoacetanilide ethyl carbamate. This intermediate is then reacted with 3-aminopropyltriethoxysilane to form 3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, which is then reacted with (E)-1-(4-chlorophenyl)ethanone to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "ethyl chloroformate", "3-aminopropyltriethoxysilane", "(E)-1-(4-chlorophenyl)ethanone" ], "Reaction": [ "4-chloroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-chloro-α-ethylacetoacetanilide.", "4-chloro-α-ethylacetoacetanilide is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 4-chloro-α-ethylacetoacetanilide ethyl carbamate.", "3-aminopropyltriethoxysilane is then added to the reaction mixture and heated to form 3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Finally, (E)-1-(4-chlorophenyl)ethanone is added to the reaction mixture and heated to form the final product, (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS RN |
942001-92-5 |
Product Name |
(E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C20H21ClN4O3 |
Molecular Weight |
400.86 |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H21ClN4O3/c1-2-28-13-5-12-25-18(16-6-3-4-7-17(16)23-20(25)27)24-19(26)22-15-10-8-14(21)9-11-15/h3-4,6-11H,2,5,12-13H2,1H3,(H2,22,24,26) |
InChI Key |
CYBJZWMRKCXZHT-HKOYGPOVSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804778.png)
![7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2804779.png)

![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)
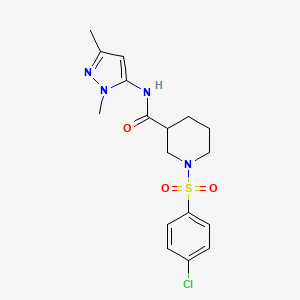
![[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl] 2-[ethyl(prop-2-enoyl)amino]acetate](/img/structure/B2804790.png)
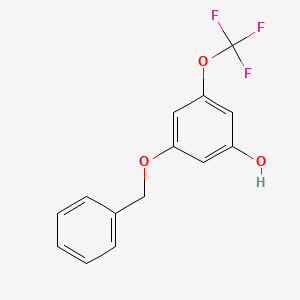
![7-(3,4-diethoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804792.png)
![4-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2804795.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2804796.png)
